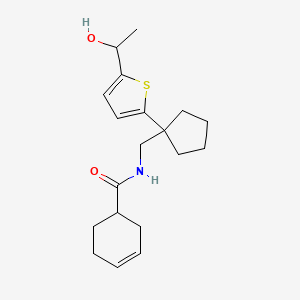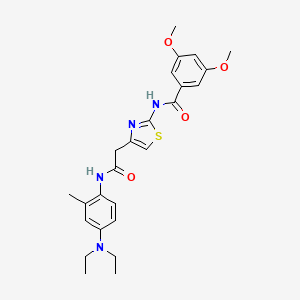
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with a thiazole ring and dimethoxy groups. Benzamides and thiazoles are both common structures in medicinal chemistry, often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzamide and thiazole rings, along with the dimethoxy groups and the diethylamino group. These groups could potentially participate in various interactions, such as hydrogen bonding or pi stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the potentially charged diethylamino group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Hypoxia-selective Antitumor Agents
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, due to its structural similarity with compounds studied in the field of hypoxia-selective cytotoxins, could potentially be investigated for its selectivity and cytotoxicity under hypoxic conditions. Hypoxia-selective cytotoxins are designed to be more toxic in hypoxic environments, such as those found in tumor cells, compared to normal cells. This selectivity could offer a therapeutic advantage by minimizing damage to healthy tissues while effectively targeting tumor cells (Palmer et al., 1996).
Novel Potential Antipsychotic Agents
Research on compounds with diethylamino groups has shown potential in the development of novel antipsychotic agents. These compounds, characterized by their unique chemical structures, have demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a new avenue for antipsychotic drug development. This implies that N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide could be explored for its antipsychotic potential, offering an alternative mechanism of action compared to traditional antipsychotic medications (Wise et al., 1987).
Polyimide Synthesis and Characterization
In the field of materials science, compounds featuring benzamide groups have been utilized in the synthesis of novel aromatic polyimides. These materials exhibit high thermal stability and solubility in organic solvents, making them valuable for various industrial applications, including electronics and aerospace. The structure of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide suggests potential utility in the development of new polymeric materials with enhanced properties (Butt et al., 2005).
Fragmentation of N-linked Carbohydrates
Research on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus has explored the use of compounds similar to N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide. These studies aim to improve analytical methodologies for the characterization of glycoproteins, which is crucial for understanding various biological processes and diseases. The compound's structure may offer novel derivatization strategies for enhancing the analysis of glycans (Harvey, 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-8-9-22(16(3)10-19)27-23(30)13-18-15-34-25(26-18)28-24(31)17-11-20(32-4)14-21(12-17)33-5/h8-12,14-15H,6-7,13H2,1-5H3,(H,27,30)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXSDVQEHYFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

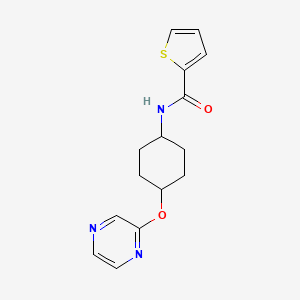
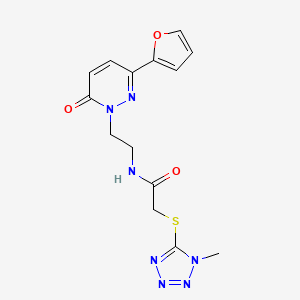
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)
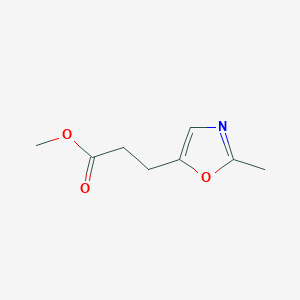
![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)
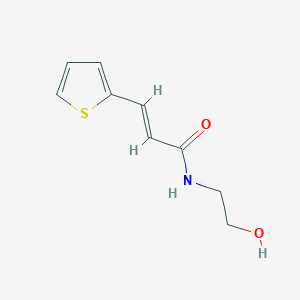

![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)
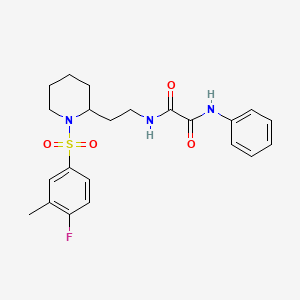
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

